Physicochemical Property Comparison: Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA)
The compound 3-((1-(Methylsulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline was analyzed alongside its closest commercially available analog, 3-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline, using in silico predictions. The target compound exhibits a cLogP of 1.8 and a TPSA of 64.3 Ų, compared to 3.2 and 55.6 Ų for the fluorobenzoyl analog, as computed by standard drug-discovery cheminformatics tools [1]. This quantifiable difference in lipophilicity and polarity suggests a potentially distinct absorption and brain penetration profile.
| Evidence Dimension | Predicted lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | cLogP: 1.8; TPSA: 64.3 Ų |
| Comparator Or Baseline | 3-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline: cLogP: 3.2; TPSA: 55.6 Ų |
| Quantified Difference | ΔcLogP: -1.4; ΔTPSA: +8.7 Ų |
| Conditions | In silico predictions using standard algorithms (e.g., XLogP3, Ertl TPSA) |
Why This Matters
A lower cLogP and higher TPSA indicate reduced passive membrane permeability and potentially lower CNS exposure, making this compound preferable for peripheral target applications where CNS side effects must be minimized.
- [1] MolBic Compound Information. 3-((1-(Methylsulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline. https://molbic.idrblab.net View Source
